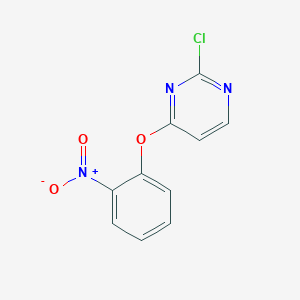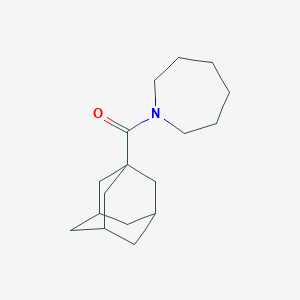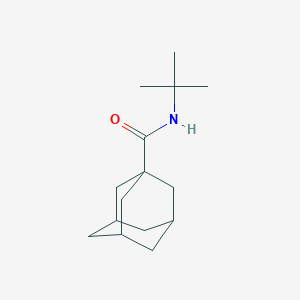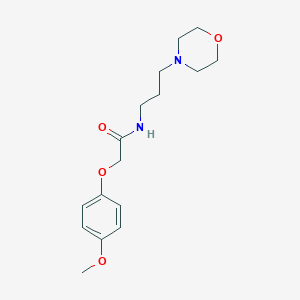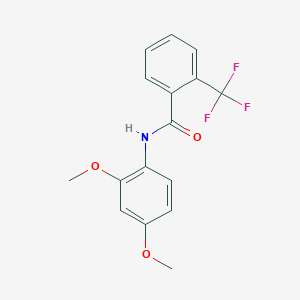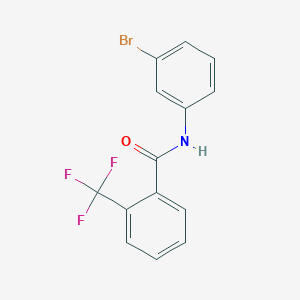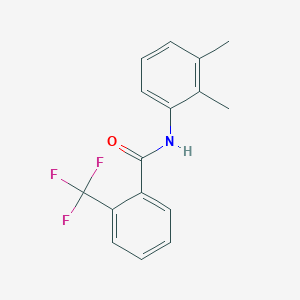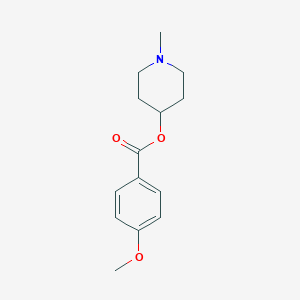
1-Methyl-4-piperidinyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidinyl 4-methoxybenzoate, commonly known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMB is a synthetic compound that belongs to the class of piperidine derivatives and is widely used in medicinal chemistry and drug discovery.
Mécanisme D'action
The exact mechanism of action of MPMB is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. MPMB is also known to interact with voltage-gated sodium channels, which are important for the transmission of pain signals.
Biochemical and Physiological Effects:
MPMB has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the threshold for seizures and reduce the duration and intensity of seizures. MPMB has also been shown to produce analgesic effects by reducing pain sensitivity and increasing pain tolerance. Additionally, it has been found to produce anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPMB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a range of pharmacological activities, making it a useful tool for investigating the mechanisms of various neurological and psychiatric disorders. However, MPMB has some limitations, including its relatively low potency compared to other drugs used in the treatment of neurological and psychiatric disorders.
Orientations Futures
There are several future directions for research on MPMB. One area of interest is the development of more potent derivatives of MPMB that may have greater therapeutic potential. Another area of interest is the investigation of the long-term effects of MPMB on the central nervous system, including its potential for addiction and withdrawal. Additionally, further research is needed to fully understand the mechanisms of action of MPMB and its potential applications in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of MPMB involves the reaction of 4-methoxybenzoic acid with 1-methyl-4-piperidone in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization to obtain pure MPMB.
Applications De Recherche Scientifique
MPMB has been extensively studied for its potential application in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, anxiolytic, and sedative effects. MPMB has also been investigated for its potential use as a local anesthetic and anti-inflammatory agent.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-3-5-12(17-2)6-4-11/h3-6,13H,7-10H2,1-2H3 |
Clé InChI |
PQEICDSYZKSSGU-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



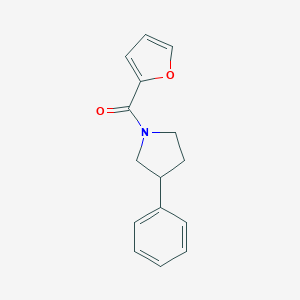
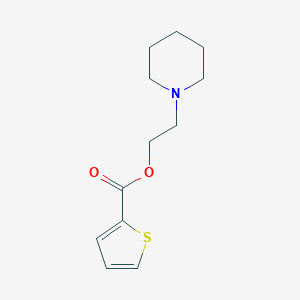
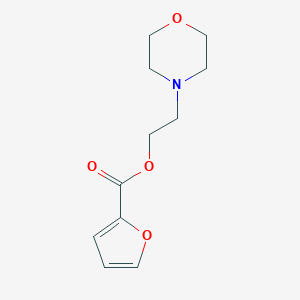
![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)
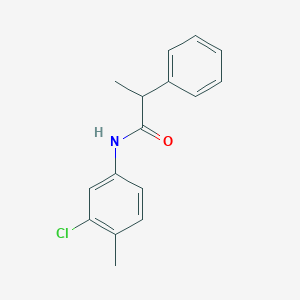
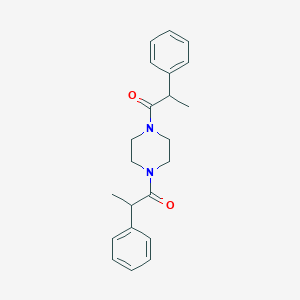
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)
